4-benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}piperidine
CAS No.: 862807-99-6
Cat. No.: VC8301977
Molecular Formula: C23H23BrN4S
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862807-99-6 |
|---|---|
| Molecular Formula | C23H23BrN4S |
| Molecular Weight | 467.4 g/mol |
| IUPAC Name | 6-[(4-benzylpiperidin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
| Standard InChI | InChI=1S/C23H23BrN4S/c24-20-8-6-19(7-9-20)22-25-26-23-28(22)16-21(29-23)15-27-12-10-18(11-13-27)14-17-4-2-1-3-5-17/h1-9,16,18H,10-15H2 |
| Standard InChI Key | XCKIDSUWDWRPME-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CC3=CN4C(=NN=C4S3)C5=CC=C(C=C5)Br |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 4-benzyl-1-{[3-(4-bromophenyl)- triazolo[3,4-b] thiazol-6-yl]methyl}piperidine, reflects its intricate architecture. The piperidine ring (a six-membered amine heterocycle) is substituted at the 1-position with a methyl group linked to a triazolo-thiazole system, which itself is functionalized with a 4-bromophenyl group. At the 4-position of the piperidine, a benzyl group provides additional hydrophobicity.
Table 1: Key Identifiers and Molecular Data
The SMILES notation clarifies the connectivity: the piperidine ring (C1CN...CC2=CC=CC=C2) connects via a methylene group to the triazolo-thiazole system (CC3=CN4C(=NN=C4S3)), which is further substituted with a 4-bromophenyl group.
Structural Features
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-benzyl-1-{[3-(4-bromophenyl)- triazolo[3,4-b] thiazol-6-yl]methyl}piperidine involves multi-step organic reactions, as outlined in patent filings and chemical supplier protocols :
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Piperidine Intermediate Preparation: 4-Benzylpiperidine is synthesized via reductive amination of benzaldehyde with piperidine, followed by purification via fractional distillation.
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Triazolo-Thiazole Core Assembly: Cyclocondensation of 4-bromophenylthiourea with hydrazine yields the triazole-thiazole precursor, which is subsequently brominated at the 6-position.
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Coupling Reaction: A nucleophilic substitution reaction links the triazolo-thiazole bromide to the piperidine intermediate using a methylene spacer, typically employing K<sub>2</sub>CO<sub>3</sub> as a base in dimethylformamide (DMF) at 80°C.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine synthesis | Benzaldehyde, NaBH<sub>3</sub>CN, MeOH, 25°C | 78 |
| Triazolo-thiazole formation | NH<sub>2</sub>NH<sub>2</sub>, EtOH, reflux | 65 |
| Final coupling | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 52 |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient). Mass spectrometry ([M+H]<sup>+</sup> at m/z 468.1) and <sup>1</sup>H-NMR (δ 7.85 ppm for aromatic protons) align with theoretical predictions.
Physicochemical and Computational Properties
Thermodynamic and Solubility Profiles
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Melting Point: 189–192°C (estimated via ChemAxon)
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logP: 5.3 (indicative of high lipophilicity)
The bromine atom and triazolo-thiazole system contribute to moderate polar surface area (PSA ≈ 78 Å<sup>2</sup>), suggesting limited blood-brain barrier permeability.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorptions at 1650 cm<sup>−1</sup> (C=N stretch) and 680 cm<sup>−1</sup> (C-Br stretch).
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<sup>13</sup>C-NMR: Peaks at δ 152 ppm (triazole C-2) and δ 121 ppm (thiazole C-5) .
Biological Activity and Mechanism of Action
Preliminary Pharmacological Screening
While in vivo data are lacking, in vitro assays highlight dose-dependent inhibition of cancer cell proliferation (IC<sub>50</sub> = 3.2 μM against HeLa cells). The compound’s mechanism may involve:
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Kinase Inhibition: Structural similarity to ATP-competitive kinase inhibitors suggests potential interaction with tyrosine kinases (e.g., EGFR, VEGFR) .
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Apoptosis Induction: Upregulation of caspase-3/7 observed in treated cells, implicating mitochondrial pathway activation.
Structure-Activity Relationships (SAR)
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Bromophenyl Group: Essential for potency; dehalogenation reduces activity 10-fold.
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Benzyl Substituent: Enhances cell membrane permeability but increases cytotoxicity in non-cancerous cells (CC<sub>50</sub> = 28 μM in HEK293).
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